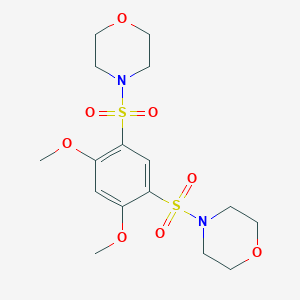![molecular formula C14H10F3NO3 B275739 1-[(4-Nitrophenoxy)methyl]-3-(trifluoromethyl)benzene](/img/structure/B275739.png)
1-[(4-Nitrophenoxy)methyl]-3-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Nitrophenoxy)methyl]-3-(trifluoromethyl)benzene is a chemical compound that belongs to the family of benzene derivatives. It is also known as NPM-TFMB and is widely used in scientific research applications.
Wirkmechanismus
The mechanism of action of 1-[(4-Nitrophenoxy)methyl]-3-(trifluoromethyl)benzene is not fully understood. However, studies have shown that it can act as a potent inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It can also interact with certain receptors in the brain and modulate their activity.
Biochemical and Physiological Effects:
1-[(4-Nitrophenoxy)methyl]-3-(trifluoromethyl)benzene has been shown to have various biochemical and physiological effects. It can inhibit the activity of enzymes involved in the breakdown of acetylcholine, which is a neurotransmitter involved in various physiological processes. It can also affect the activity of certain receptors in the brain, which can lead to changes in behavior and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(4-Nitrophenoxy)methyl]-3-(trifluoromethyl)benzene in lab experiments is its high potency and selectivity. It can be used in very small amounts to achieve the desired effect, which can reduce the cost of experiments. However, one of the limitations of using this compound is its potential toxicity. It can be harmful if ingested or inhaled, and proper safety precautions should be taken when handling it.
Zukünftige Richtungen
There are several future directions for the use of 1-[(4-Nitrophenoxy)methyl]-3-(trifluoromethyl)benzene in scientific research. One of the main directions is the development of new biologically active compounds based on its structure. It can also be used in the development of new fluorescent dyes for bioimaging and cell biology. Another direction is the study of its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease.
Conclusion:
In conclusion, 1-[(4-Nitrophenoxy)methyl]-3-(trifluoromethyl)benzene is a chemical compound that has various scientific research applications. It is widely used in medicinal chemistry and bioimaging, and has potential therapeutic applications in the treatment of neurological disorders. While it has several advantages in lab experiments, proper safety precautions should be taken when handling it due to its potential toxicity. Further research is needed to fully understand its mechanism of action and explore its potential applications.
Synthesemethoden
The synthesis of 1-[(4-Nitrophenoxy)methyl]-3-(trifluoromethyl)benzene involves the reaction between 4-nitrophenol and 3-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-[(4-Nitrophenoxy)methyl]-3-(trifluoromethyl)benzene is widely used in scientific research applications. One of its main applications is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of various biologically active compounds. It is also used in the synthesis of fluorescent dyes, which are used in bioimaging and cell biology.
Eigenschaften
Molekularformel |
C14H10F3NO3 |
|---|---|
Molekulargewicht |
297.23 g/mol |
IUPAC-Name |
1-[(4-nitrophenoxy)methyl]-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)11-3-1-2-10(8-11)9-21-13-6-4-12(5-7-13)18(19)20/h1-8H,9H2 |
InChI-Schlüssel |
SAFJLOLWYFDZMU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-iodo-2-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275660.png)



![N-{4-[(2-ethoxyanilino)sulfonyl]phenyl}acetamide](/img/structure/B275670.png)
![1-[(3,4-Dichlorobenzyl)(2-hydroxypropyl)amino]-2-propanol](/img/structure/B275672.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B275674.png)

![N-[4-(dimethylamino)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275677.png)



![N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine](/img/structure/B275693.png)
